Product packaging for Dimethylsulfamoyl-acetic acid(Cat. No.:CAS No. 1010816-12-2)

Dimethylsulfamoyl-acetic acid

Cat. No.: B2427569
CAS No.: 1010816-12-2
M. Wt: 167.18
InChI Key: CIDCHEUESAYNBR-UHFFFAOYSA-N
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Description

Contextualization within Sulfamic Acid Derivatives and Carboxylic Acids

The chemical character and reactivity of Dimethylsulfamoyl-acetic acid are defined by its two principal functional groups: the N,N-dimethylsulfamoyl group and the carboxylic acid group.

Sulfamic Acid Derivatives: This class of compounds, characterized by the sulfamoyl moiety (-SO2NR2), is a focal point in medicinal chemistry and organocatalysis. ontosight.airesearchgate.netscielo.br Sulfamic acid itself (H2NSO3H) is a stable, non-hygroscopic solid acid that serves as a green catalyst in various organic transformations. scielo.br Its N-alkylated derivatives are noted for their convenient acidity and have been successfully employed as organocatalysts in multicomponent reactions. researchgate.netscielo.br The broader family of sulfonamides, which are amides of sulfonic acids, are well-established as pharmacologically active agents with a wide range of therapeutic applications. medcraveonline.com Research into sulfamic acid derivatives has explored their potential as inhibitors for enzymes and receptors, highlighting their relevance in drug discovery. ontosight.ainih.gov

Carboxylic Acids: The presence of the carboxylic acid functional group (-COOH) imparts acidic properties to the molecule. The combination of a sulfamoyl group and a carboxylic acid within the same molecular structure is a recurring theme in the design of bioactive compounds. For example, sulfamoyl heteroarylcarboxylic acids have been investigated as potent inhibitors of metallo-β-lactamases, which are enzymes responsible for antibiotic resistance. nih.gov Similarly, various xanthone-2-carboxylic acids bearing a sulfamoyl group have been synthesized and tested for their ability to inhibit the enzyme aldose reductase. acs.org This strategic combination of functional groups allows for specific interactions with biological targets. nih.gov

Overview of Research Trajectories for this compound and Related Chemical Entities

While dedicated research on this compound is specific, its significance can be understood through the synthetic and application-oriented studies of closely related chemical structures. The primary research trajectory involves its use as a reactant or building block in the synthesis of more complex molecules.

Detailed research findings show that the synthesis of molecules containing the dimethylsulfamoyl group often utilizes N,N-dimethylsulfamoyl chloride as a key starting material or reagent. vu.nlsemanticscholar.org This reagent is employed to introduce the N,N-dimethylsulfamoyl moiety onto various molecular scaffolds. For instance, it has been used in reactions with imidazole (B134444) derivatives to create precursors for histamine (B1213489) H3 receptor ligands. vu.nl Furthermore, lithiated 2-methylbenzenesulfonamides react with N,N-dimethylsulfamoyl chloride to yield either dimeric benzenesulfonamides or cyclized dihydro-1,2-benzothiazole 1,1-dioxides. semanticscholar.org

A modern approach for the synthesis of aliphatic sulfonamides, the class to which this compound belongs, involves the visible-light-activated hydrosulfamoylation of alkenes. jove.com This method points towards contemporary strategies for creating C-S and S-N bonds under mild conditions. jove.com Research has also been conducted on the synthesis of various benzoylated sulfamoyl carboxylic acids, demonstrating the utility of the carboxyl group in this class of compounds for further derivatization. medcraveonline.com

The potential application of structures containing the this compound framework is evident in related, more complex molecules. A notable example is (6-Dimethylsulfamoyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid, a synthetic compound investigated for its potential therapeutic effects, such as enzyme inhibition. ontosight.ai Another documented synthesis is that of 1,4-dihydro-2,6-dimethyl-5-[(dimethylsulfamoyl)acetyl]-4-(3-nitrophenyl)nicotinic acid methyl ester, indicating the integration of the dimethylsulfamoyl-acetyl group into larger, pharmacologically relevant scaffolds. prepchem.com

Table 2: Selected Research on Related Sulfamoyl-Containing Compounds

Compound Type Research Focus Key Findings Citation
Sulfamoyl Heteroarylcarboxylic Acids Enzyme Inhibition Act as competitive inhibitors of metallo-β-lactamase (MBL) enzymes, restoring antibiotic efficacy. nih.gov
7-Sulfamoylxanthone-2-carboxylic Acids Enzyme Inhibition Synthesized and assayed for in vitro inhibition of aldose reductase. acs.org
N-Alkylated Sulfamic Acid Derivatives Organocatalysis Introduced as promising and easily synthesized acidic organocatalysts for multicomponent reactions. researchgate.netscielo.br
(6-Dimethylsulfamoyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid Pharmaceutical Potential Investigated for therapeutic activities such as enzyme inhibition and receptor binding. ontosight.ai

| Aliphatic Sulfonamides | Synthetic Methodology | Synthesized via visible light-activated hydrosulfamoylation of alkenes using sulfamoyl chlorides. | jove.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO4S B2427569 Dimethylsulfamoyl-acetic acid CAS No. 1010816-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylsulfamoyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-5(2)10(8,9)3-4(6)7/h3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDCHEUESAYNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010816-12-2
Record name 2-(dimethylsulfamoyl)acetic acid
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Synthetic Methodologies and Chemical Production

Strategies for the Synthesis of Dimethylsulfamoyl-acetic Acid and Its Derivatives

The construction of the this compound scaffold can be achieved through several distinct synthetic routes. These methods offer flexibility in terms of starting materials and reaction conditions, allowing for the synthesis of a diverse range of derivatives.

Direct Synthetic Approaches

Direct synthetic methods to obtain this compound typically involve the reaction of a glycine (B1666218) equivalent with a dimethylsulfamoylating agent. One straightforward approach is the N-sulfamoylation of glycine or its ester derivatives. For instance, the reaction of glycine ethyl ester hydrochloride with N,N-dimethylsulfamoyl chloride in the presence of a base like triethylamine (B128534) can yield the corresponding ethyl ester of this compound. Subsequent hydrolysis of the ester group would then furnish the desired carboxylic acid. This method provides a direct and efficient route to the target compound, leveraging commercially available starting materials.

Another direct approach involves a one-pot, three-component reaction. The reaction of an indole, glyoxylic acid, and an amine in water at ambient temperature can produce indol-3-yl-glycine derivatives in high yields. nih.gov While not a direct synthesis of this compound itself, this methodology highlights the potential for multicomponent strategies in the synthesis of substituted amino acids.

Multi-component Condensation Reactions Employing Acetic Acid

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like this compound derivatives in a single step. The Ugi four-component condensation reaction (U-4CR) is a prominent example, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylaminoamide. wikipedia.orgmdpi.com This reaction can be adapted for the synthesis of N-sulfonylated amino acid derivatives. In this context, an α-amino acid can serve as both the amine and carboxylic acid component in a 5-center-4-component Ugi-like reaction. mdpi.com

Acetic acid can play a crucial role in these reactions, not only as a catalyst but also in subsequent deprotection steps. For example, a one-pot procedure for the synthesis of 3-substituted diketopiperazines involves an Ugi-4CR followed by a one-step Boc-deprotection and final lactamization in acetic acid. researchgate.net Similarly, the synthesis of triazolobenzodiazepines can be achieved through a one-pot, two-step reaction where the initial cycloaddition is catalyzed by acetic acid. beilstein-journals.org While specific examples for the direct synthesis of this compound using an acetic acid-driven multicomponent reaction are not extensively documented, the principles of these reactions provide a framework for its potential synthesis.

A study on the synthesis of aminocyanopyrazoles utilized a multicomponent reaction between malononitrile, an orthoester, and hydrazine (B178648) derivatives under acidic catalysis, with acetic acid being a viable catalyst. gelest.com This demonstrates the utility of acetic acid in facilitating complex heterocyclic syntheses through MCRs.

Utilizing N,N-Dimethylsulfamoyl Chloride as a Key Reagent

N,N-Dimethylsulfamoyl chloride is a versatile and widely used reagent for introducing the dimethylsulfamoyl group onto various molecules, including those that can serve as precursors to this compound. ontosight.aievitachem.com The general reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfamoyl chloride, leading to the formation of a stable sulfonamide bond. ontosight.ai

This reagent has been successfully employed in the synthesis of various N-sulfonylated compounds. For example, it reacts with 5,6-dimethoxybenzimidazole (B1297684) in the presence of triethylamine to yield 1-(N,N-Dimethylsulfamoyl)-5,6-dimethoxybenzimidazole. farmaciajournal.com Similarly, it is used in the sulfamoylation of the imidazole (B134444) ring in the synthesis of histamine (B1213489) H3 receptor ligands. researchgate.net These examples underscore the reliability of N,N-dimethylsulfamoyl chloride in forming N-S bonds, a key step in the synthesis of this compound from glycine or its derivatives.

The reaction of N,N-dimethylsulfamoyl chloride with the amino group of glycine or a glycine ester is a fundamental step in many synthetic routes to the target compound. The reaction conditions are typically mild, often carried out in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724) at room temperature or with gentle heating. ontosight.ai

Application of Silyl (B83357) Group Removal Facilitated by Acetic Acid in Derivative Synthesis

In the multi-step synthesis of complex molecules, protecting groups are often employed to mask reactive functional groups. Silyl ethers are commonly used to protect hydroxyl and carboxylic acid functionalities. libretexts.org The removal of these silyl groups (deprotection) is a crucial step to unveil the final product. Acetic acid is a mild and effective reagent for the deprotection of certain silyl ethers. orgsyn.org

For instance, in the synthesis of 1-(dimethylsulfamoyl)-5-imidazolecarboxaldehyde, a tert-butyldimethylsilyl (TBDMS) group is removed from the imidazole ring using acetic acid, yielding the desired aldehyde in high yield. mdpi.com This demonstrates the utility of acetic acid for selective silyl group removal in the presence of other sensitive functional groups like a sulfamoyl group.

Precursors and Building Blocks for this compound Synthesis

The efficient synthesis of this compound relies on the availability of key precursors and building blocks. The most critical of these is N,N-dimethylsulfamoyl chloride, the primary reagent for introducing the dimethylsulfamoyl moiety.

Synthesis of N,N-Dimethylsulfamoyl Chloride

N,N-Dimethylsulfamoyl chloride is a reactive chemical intermediate with the formula (CH₃)₂NSO₂Cl. ontosight.ai It is typically a colorless to pale yellow liquid with a pungent odor. ontosight.ai The synthesis of this crucial reagent can be accomplished through several methods, primarily involving the reaction of dimethylamine (B145610) or its salts with a sulfur-containing electrophile.

One of the most common methods involves the reaction of dimethylamine with sulfuryl chloride (SO₂Cl₂). ontosight.aigoogleapis.com This reaction can be carried out by passing dimethylamine gas through a solution of sulfuryl chloride. evitachem.com Another established route is the reaction of dimethylamine with chlorosulfonic acid . ontosight.ai

A detailed laboratory preparation involves heating a mixture of methylamine (B109427) hydrochloride and sulfuryl chloride in acetonitrile in the presence of a catalyst like antimony(V) chloride. googleapis.com Industrial-scale production methods often focus on safety and efficiency, such as reacting dimethylamine gas with liquid sulfuryl chloride under controlled temperature conditions to achieve high purity and yield. evitachem.com

Starting MaterialsReagentsProductKey Features
DimethylamineSulfuryl ChlorideN,N-Dimethylsulfamoyl ChlorideCommon and efficient method. ontosight.aievitachem.com
DimethylamineChlorosulfonic AcidN,N-Dimethylsulfamoyl ChlorideAn alternative established route. ontosight.ai
Methylamine HydrochlorideSulfuryl Chloride, Antimony(V) ChlorideN-Methylsulfamoyl ChlorideA related synthesis providing insight into the general reaction. googleapis.com

Optimization and Mechanistic Investigations in Synthetic Pathways

Optimizing synthetic routes and understanding reaction mechanisms are crucial for improving efficiency, yield, and selectivity in chemical production.

While direct synthesis routes for this compound are not extensively detailed in the provided search results, the synthesis of a complex derivative, 1,4-dihydro-2,6-dimethyl-5-[(dimethylsulfamoyl)acetyl]-4-(3-nitrophenyl)nicotinic acid methyl ester, offers insight into relevant reaction conditions. prepchem.com This synthesis is achieved by boiling 3-nitrobenzylidene-acetoacetic acid methyl ester with 4-amino-N,N-dimethyl-2-oxo-3-pentenesulfonamide in a mixed solvent system of isopropanol (B130326) and dimethylformamide (DMF) for six hours. prepchem.com

The choice of solvent is critical in chemical synthesis as it can significantly influence reaction rates and outcomes. researchgate.netmdpi.com Solvents can affect the stability of reactants and intermediates, and their polarity plays a key role. researchgate.netnih.gov For instance, polar solvents can facilitate faster reactions by stabilizing reactive intermediates. researchgate.net In the synthesis mentioned, the use of a protic solvent (isopropanol) and a polar aprotic solvent (DMF) suggests the need for a specific solvation environment to facilitate the reaction. The selection of a mixed solvent system can help to improve the dispersion of active components and enhance catalyst activity. mdpi.com General studies on solvent effects show that optimizing the solvent can lead to significant increases in product yield and reaction efficiency. mdpi.com

The N,N-dimethylsulfamoyl group is utilized as a protecting group in various synthetic transformations, including the highly enantioselective arylation of aldimines. This reaction is significant for creating chiral diarylmethylamines, which are important structural motifs in biologically active molecules. acs.orgnih.govacs.org

A notable method involves a rhodium-catalyzed asymmetric addition of arylboron reagents to N,N-dimethylsulfamoyl-protected aldimines. acs.orgnih.govthieme-connect.com This transformation can be achieved with high yields (up to 98%) and excellent enantioselectivities (up to 99% enantiomeric excess, ee). acs.orgnih.gov

Key findings from research in this area include:

Catalyst System: The reaction often employs a rhodium catalyst, such as [Rh(coe)2Cl]2, in combination with a chiral ligand. thieme-connect.com Simple sulfur-olefin ligands and chiral phenyl backbone sulfoxide-olefin ligands have proven effective. acs.orgorganic-chemistry.org

Reaction Conditions: The reaction is typically carried out in a solvent like toluene (B28343) at temperatures ranging from 60°C to 80°C. thieme-connect.com A base, such as potassium hydroxide (B78521) (KOH) or potassium fluoride (B91410) (KF), is required. thieme-connect.comorganic-chemistry.org

Substrate Scope: The method is applicable to a broad range of substrates, including electron-deficient or sterically hindered arylboroxines and various N,N-dimethylsulfamoyl-protected aldimines. acs.orgorganic-chemistry.org

Mechanistic Insight: The stereochemical outcome is believed to be controlled by the coordination of the imine substrate to the rhodium center. To minimize steric hindrance, the imine coordinates preferentially from its si face, leading to the observed major enantiomer. acs.org The N,N-dimethylsulfamoyl protecting group is crucial for this stereodifferentiation and can be removed under mild conditions after the reaction. organic-chemistry.org

This enantioselective method demonstrates the utility of the N,N-dimethylsulfamoyl group in directing complex asymmetric transformations, providing efficient access to valuable chiral building blocks. thieme-connect.comorganic-chemistry.org

Reaction Mechanisms Involving the Sulfamoyl and Carboxylic Acid Moieties

The reactivity of this compound is characterized by the distinct chemical properties of the sulfamoyl and carboxylic acid functionalities. The sulfamoyl group, with its central sulfur atom in a high oxidation state, and the carboxylic acid group, with its acidic proton and electrophilic carbonyl carbon, provide multiple sites for chemical reactions.

N,N-Dimethylsulfamoyl chloride, a key reagent related to the sulfamoyl group in the title compound, can participate in cyclization reactions. For example, the reaction of the C,N-dianion of 2-methylbenzenesulfonamides with N,N-dimethylsulfamoyl chloride can lead to the formation of different heterocyclic structures. Specifically, this reaction can yield 2,2′-ethylene-bis(benzenesulfonamide)s and/or 2,3-dihydro-1,2-benzothiazole 1,1-dioxides. This demonstrates the ability of the dimethylsulfamoyl group to act as a precursor in the synthesis of more complex cyclic molecules.

Derivatives containing the dimethylsulfamoyl group can undergo intramolecular reactions and rearrangements. A notable example is the isomerization of 1-(dimethylsulfamoyl)-5-imidazolecarboxaldehyde. This compound can rearrange to form 1-(dimethylsulfamoyl)-4-imidazolecarboxaldehyde. This transformation can occur slowly at room temperature over several days or more rapidly in the presence of a base like triethylamine in a solvent such as tetrahydrofuran. A proposed mechanism for this isomerization highlights the potential for intramolecular rearrangements in molecules bearing the dimethylsulfamoyl moiety.

Functional Group Transformations and Derivatization Strategies

The presence of both the sulfamoyl and carboxylic acid groups in this compound allows for a variety of functional group transformations and derivatization strategies, enabling the synthesis of a diverse range of derivatives.

The acetic acid portion of this compound is amenable to a variety of coupling reactions typical for carboxylic acids. These reactions generally involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile.

One of the most common transformations is esterification . The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, can convert this compound into its corresponding esters. sketchy.comlibretexts.org This reaction is an equilibrium process, and using the alcohol as a solvent can drive the reaction towards the ester product. masterorganicchemistry.com For sterically hindered or acid-labile alcohols, the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), provides a milder alternative. organic-chemistry.org

Another significant coupling reaction is amide formation . The direct reaction of a carboxylic acid with an amine is often challenging due to the formation of an unreactive carboxylate salt. libretexts.orgfishersci.co.uk To overcome this, coupling reagents are employed. Reagents such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt), are used to activate the carboxylic acid, facilitating the formation of an amide bond with an amine. fishersci.co.uknih.govluxembourg-bio.com

The carboxylic acid group can also be converted into an acid anhydride . This can be achieved by reacting the carboxylic acid with an acid chloride in the presence of a base. jackwestin.com The reaction proceeds through an addition-elimination mechanism. khanacademy.org

Below is a table summarizing common coupling reactions for the acetic acid moiety:

Reaction Type Reagents and Conditions Product
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Ester
Steglich Esterification Alcohol, DCC, DMAP Ester
Amide Formation Amine, Coupling Agent (e.g., DCC, EDC) Amide

Catalytic Roles and Reaction Environments

While this compound itself is not primarily known as a catalyst, the functional groups it contains can influence reaction environments and, in some contexts, related structures can exhibit catalytic activity. The sulfamoyl group can impact the electronic properties of a molecule, which can in turn affect its reactivity and potential to influence catalytic cycles.

The broader class of sulfamoyl and sulfonamide compounds has been explored in various catalytic contexts. For instance, some sulfonamide derivatives have been investigated for their structure-activity relationships in biological systems, indicating that the sulfamoyl group can play a role in molecular recognition and interaction, which are fundamental to catalysis. jackwestin.com Furthermore, the generation of sulfamoyl radicals through photoredox catalysis for the synthesis of sulfonamides highlights the potential for sulfamoyl-containing compounds to participate in radical-mediated transformations. growingscience.com

Chemical Reactivity and Transformation Pathways

Acetic Acid as a Proton-Transfer Mediator in Concerted Bond Reorganization Mechanisms

While specific experimental studies on the chemical reactivity and transformation pathways of Dimethylsulfamoyl-acetic acid are not extensively documented in publicly available literature, theoretical mechanisms provide insight into potential reactions. One such mechanism involves the role of acetic acid as a catalyst in processes involving concerted bond reorganization.

Computational studies, particularly using density functional theory, have elucidated how acetic acid can act as a proton-transfer mediator, facilitating complex reactions such as the formation of succinimide from aspartic acid residues. nih.gov This type of mechanism, characterized by the simultaneous breaking and forming of multiple bonds within a cyclic transition state, could be relevant for molecules containing moieties similar to those in this compound.

In these proposed mechanisms, the acetic acid molecule participates directly in the transition state, acting as a shuttle for protons. nih.gov This mediation lowers the activation energy of the reaction compared to an uncatalyzed pathway. The process typically involves a double proton transfer within a cyclic arrangement of the reacting molecule and the acetic acid catalyst. nih.gov

A computational study on the cyclization of an aspartic acid derivative, for instance, identified a two-step process catalyzed by acetic acid: nih.gov

Cyclization: An intramolecular addition to form a tetrahedral intermediate. This step is often rate-determining. nih.gov

Dehydration: The elimination of a water molecule from the intermediate.

Both steps are facilitated by an acetic acid molecule mediating the necessary proton transfers through a concerted bond reorganization. nih.gov The cyclization step involves the formation of a bond between an amide nitrogen and a carboxyl carbon, occurring concurrently with a cascade of bond formations and breakages and the interchange of single and double bonds within a cyclic structure formed by the reactant and the acetic acid molecule. nih.gov It is plausible that other carboxylic acids could also catalyze similar reactions through a comparable mechanism. nih.gov

Although this mechanism was detailed for a different molecule, it provides a theoretical framework for how this compound, which also contains a carboxylic acid group, might participate in or be influenced by similar concerted reactions in the presence of a proton-transfer mediator like acetic acid. However, without specific experimental data for this compound, this remains a theoretical consideration.

Due to the lack of specific experimental research on the reactivity of this compound, detailed data tables on its transformation pathways cannot be provided at this time.

Biological and Biomedical Research Applications

Investigation of Biological Activities of Dimethylsulfamoyl-acetic Acid Derivatives

Research into the biological effects of derivatives based on the this compound scaffold has focused on several key areas of therapeutic interest.

Derivatives of this compound, particularly acetamides containing a sulfonamide group, have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains. For instance, a series of N-arylacetamides with sulfonamide moieties were assessed for their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov

The mechanism of action for some of these compounds is believed to involve the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the metabolic pathway of bacteria. nih.govnih.gov DHFR is responsible for the conversion of dihydrofolate to tetrahydrofolate, a necessary precursor for the synthesis of DNA, RNA, and proteins. nih.gov By inhibiting this enzyme, the compounds effectively halt bacterial growth and proliferation. nih.gov The antimicrobial potential of related N-aryl-2-(5-aryltetrazol-2-yl)acetamides has also been investigated, with findings indicating moderate antimicrobial effects across a range of concentrations. researchgate.net

Compound TypeTarget OrganismsObserved ActivityProposed MechanismReference
N-arylacetamides with sulfonamide moietiesGram-positive and Gram-negative bacteriaVarying levels of antimicrobial activityDihydrofolate Reductase (DHFR) Inhibition nih.gov
N-aryl-2-(5-aryl-tetrazol-2-yl)-acetamidesBacteria and Fungi (e.g., Candida albicans)Moderate antimicrobial action (MIC 62.5–500 µg/ml)Not specified researchgate.net
2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamideVarious microbial speciesActive at variable extentsNot specified researchgate.net

The acetamide (B32628) structure is a common feature in many pharmacologically active compounds, including well-known analgesics. Research into acetamide derivatives related to the this compound scaffold has explored their potential for pain and inflammation management. The primary mechanism for the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. ualberta.camdpi.comnih.gov These enzymes, COX-1 and COX-2, are involved in the synthesis of prostaglandins (B1171923) from arachidonic acid, which are key mediators of inflammation and pain. ualberta.canih.gov

Studies on various N-arylacetamide and phenoxy acetic acid derivatives have demonstrated significant anti-inflammatory activity, often linked to selective inhibition of the COX-2 enzyme. nih.gov Selective COX-2 inhibition is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. nih.gov Research on N-arylhydrazone derivatives of mefenamic acid and other acetamide-containing compounds has shown significant analgesic effects in preclinical models, such as the acetic acid-induced writhing test. ualberta.ca

Compound ClassBiological TestKey FindingsPrimary MechanismReference
N-Arylhydrazone derivatives of mefenamic acidAbdominal constriction test (analgesic); Carrageenan-induced rat paw edema (anti-inflammatory)Several compounds showed more potent analgesic activity than mefenamic acid, but weaker anti-inflammatory effects.Presumed Cyclooxygenase (COX) inhibition ualberta.ca
Phenoxy acetic acid derivativesIn vitro COX-1/COX-2 inhibition assays; In vivo paw edema modelPotent and selective COX-2 inhibition (IC50 range of 0.06–0.09 µM) with significant in vivo anti-inflammatory effects.Selective COX-2 Inhibition nih.gov
N-[(2-aminocyclohexyl)aryl]acetamide derivativesRat-paw pressure test (analgesic)Demonstrated effective analgesia via oral administration, reversible by naloxone.Opioid receptor binding (kappa-selective) nih.gov

Beyond antimicrobial and anti-inflammatory applications, derivatives structurally related to this compound have been investigated for other therapeutic uses.

Anticancer Activity : Certain acetamide derivatives containing sulfonamide moieties have been screened for their cytotoxic effects against various cancer cell lines. nih.gov Studies have evaluated these compounds against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines, suggesting a potential role as anticancer agents. nih.gov The proposed mechanism for this activity is also linked to the inhibition of dihydrofolate reductase (DHFR), an enzyme that is a target for both antimicrobial and anticancer drug design. nih.govnih.gov Similarly, novel N-aryl-2-(5-aryltetrazol-2-yl)acetamides have been tested against a panel of 60 cancer cell lines, with some compounds showing significant activity. researchgate.net

Antiviral Activity : The core structure of N-aryl carboxamides has also been used as a template for developing antiviral agents. For example, a series of N-arylindazole-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against SARS-CoV-2. One compound, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, demonstrated a potent inhibitory effect with low cytotoxicity, highlighting its potential as a novel template for anti-coronavirus drug development. nih.gov

Molecular Interactions and Target Identification Studies

Understanding how this compound derivatives interact with biological molecules at a structural level is key to elucidating their mechanisms of action and optimizing their therapeutic potential.

The study of interactions between a small molecule (ligand) and its protein target is fundamental to drug discovery. nih.gov Techniques such as molecular docking are used to predict and analyze the binding modes of these ligands within the active site of a target protein. For sulfonamide-acetamide derivatives, molecular docking studies have been performed to understand their interactions with the active site of dihydrofolate reductase (DHFR). nih.gov These computational analyses help to identify key amino acid residues involved in the binding and provide a rationale for the observed biological activity, guiding the design of more potent inhibitors. nih.gov Modern approaches, including the use of unsupervised deep learning combined with molecular dynamics simulations, are also being employed to gain deeper insights into the complex and dynamic nature of protein-ligand interactions. rsc.org

The primary mechanism of inhibition identified for some antimicrobial and anticancer derivatives is the targeting of dihydrofolate reductase (DHFR). nih.govnih.gov These inhibitors typically function by blocking the synthesis of essential molecules like DNA, RNA, and proteins, which leads to the arrest of cell growth. nih.gov

For anti-inflammatory actions, the key mechanism is the inhibition of cyclooxygenase (COX) enzymes. mdpi.comnih.gov Acetic acid derivatives have been shown to act as potent and selective inhibitors of COX-2, which is responsible for producing prostaglandins that mediate inflammation. nih.gov By blocking the COX-2 enzyme, these compounds can effectively reduce inflammation and pain. nih.gov The study of these inhibition mechanisms is crucial for understanding the therapeutic effects and for the development of new drugs with improved selectivity and efficacy. nih.gov

Rational Design and Development of Bioactive Molecules

The strategic design and subsequent development of novel bioactive molecules represent a cornerstone of modern pharmaceutical research. This process is an intricate, multi-stage endeavor that leverages computational tools and a deep understanding of chemical principles to optimize lead compounds into viable drug candidates. The focus is on enhancing therapeutic efficacy while concurrently minimizing potential toxicity. This involves iterative cycles of design, synthesis, and biological evaluation, guided by principles of medicinal chemistry to refine the pharmacological profile of a molecule.

Structure-Guided Computational Optimization in Drug Discovery

A variety of computational techniques are utilized in this phase, including molecular docking, quantitative structure-activity relationship (QSAR) studies, molecular dynamics, and pharmacophore modeling. danaher.com These methods allow researchers to predict how modifications to a chemical structure will affect its interaction with the target protein, thereby informing which new analogs should be synthesized and tested. This in silico approach significantly accelerates the drug development process by prioritizing compounds with the highest likelihood of success. arxiv.org

Recent advancements have led to the development of sophisticated deep learning models for more efficient lead optimization. One such example is Diffleop, a 3D pocket-aware diffusion model. This model incorporates knowledge of protein-ligand binding affinity and covalent bond information directly into the generation process. nih.gov It guides the sampling process by using the gradient of the predicted binding affinity, ensuring that the generated molecules are optimized for stronger interactions with the target's binding site. nih.gov This method has demonstrated the ability to outperform baseline models in generating molecules with higher affinity, more favorable drug-like properties, and more rational structures. nih.gov

Table 1: Key Computational Methods in Structure-Guided Design

MethodDescriptionPrimary Application
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Estimating binding affinity and pose.
QSAR Relates the quantitative chemical structure of a molecule to its biological activity.Predicting the activity of new molecules.
Molecular Dynamics Simulates the physical movements of atoms and molecules over time.Understanding protein flexibility and binding stability.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups responsible for biological activity.Virtual screening and scaffold hopping.
3D Generative Models Uses deep learning to generate novel 3D molecular structures within the constraints of a protein's binding pocket.De novo design and lead optimization. nih.gov

Lead Optimization and Candidate Development in Related Chemical Series

Lead optimization is the critical phase in drug discovery where a "hit" compound, identified from initial screening, is systematically modified to produce a preclinical drug candidate. danaher.com This process is a collaborative effort involving medicinal chemists, biologists, and pharmacologists who work to refine the molecule's properties. wuxiapptec.com The objective is to enhance desired characteristics such as potency, selectivity, and metabolic stability, while simultaneously reducing or eliminating undesirable traits like toxicity or poor solubility. danaher.comwuxiapptec.com

The lead optimization cycle is iterative, consisting of four distinct phases: design, synthesis, testing, and analysis. danaher.com This process aims to establish a clear structure-activity relationship (SAR), which clarifies how specific structural modifications influence the compound's biological activity and pharmacokinetic profile. wuxiapptec.com Molecules that emerge successfully from this stage, having demonstrated an acceptable balance of efficacy and safety in preclinical models, are designated as drug candidates ready for further development. drugdevelopment.fi

A practical application of this process involved the optimization of a newly discovered lead compound, 1-benzyl-5-methyl-1H-imidazole, which targets human glutaminyl cyclases (QCs), potential targets for diseases like Alzheimer's. nih.gov Using a computational model for optimization, new compounds were designed, synthesized, and tested. The results showed that the optimized molecules exhibited substantially improved inhibitory activity compared to the original lead compound. nih.gov

Table 2: Lead Optimization of a Glutaminyl Cyclase Inhibitor

CompoundDescriptionInhibitory Activity (IC50)Improvement vs. Lead
A0 Initial Lead Compound>10 µM-
A1 Optimized Candidate 124 nM>416-fold
A2 Optimized Candidate 211 nM>909-fold
A3 Optimized Candidate 38 nM>1250-fold
Data derived from a study on glutaminyl cyclase inhibitors. nih.gov

Design Principles for Amalgamating Sulfonamide, Imidazole (B134444), and Triazole Moieties for Enhanced Bioactivity

A prominent strategy in rational drug design is the amalgamation of distinct pharmacophores—molecular features responsible for a drug's biological activity—into a single hybrid molecule. This approach is employed to create novel compounds with potentially enhanced efficacy, improved selectivity, or a broader spectrum of activity. The combination of sulfonamide, imidazole, and triazole moieties is a well-documented example of this principle, particularly in the development of new antimicrobial and anticancer agents. nih.govnih.gov

The sulfonamide group is a classic pharmacophore known for its wide range of biological activities. Similarly, five-membered heterocyclic rings like imidazole and 1,2,4-triazole (B32235) are privileged structures in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. The design principle involves covalently linking these moieties to create a new chemical entity that leverages the biological properties of each component.

Research into novel sulfonamide-derived 1,2,4-triazoles has yielded compounds with significant antimicrobial properties. nih.gov In one study, a series of these hybrid molecules was synthesized and evaluated. A specific compound, 2-chlorobenzyl sulfonamide 1,2,4-triazole (compound 7c), demonstrated excellent antibacterial activity against several strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. nih.govbenthamscience.com Computational docking studies suggested that this enhanced activity was due to the molecule's ability to effectively bind with microbial DNA. nih.govbenthamscience.com This work highlights the successful application of combining pharmacophores to develop potent bioactive agents. nih.gov

Table 3: Antibacterial Activity of a Sulfonamide-Triazole Hybrid Compound

Bacterial StrainCompound 7c MIC (µmol/mL)Chloromycin MIC (µmol/mL)
MRSA 0.020.04
B. subtilis 0.040.08
B. typhi 0.080.08
E. coli 0.160.16
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. nih.govbenthamscience.com

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among these, docking simulations are particularly important for predicting how a small molecule, or ligand, might bind to a macromolecular target, such as a protein.

Protein-ligand docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.comnih.gov This technique is fundamental in structure-based drug design, helping to identify potential drug candidates by simulating the interaction between a small molecule and the binding site of a receptor. mdpi.comresearchgate.net The process involves placing the ligand into the binding site of the protein and evaluating the stability of the resulting complex using a scoring function. nih.gov These scoring functions estimate the binding energy, with lower scores typically indicating a more favorable interaction. mdpi.com

Table 1: Key Interactions Analyzed in Protein-Ligand Docking
Interaction TypeDescriptionPotential Role of Dimethylsulfamoyl-acetic acid
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.The oxygen atoms of the sulfonyl and carboxyl groups, and the nitrogen of the sulfamoyl group can act as hydrogen bond acceptors or donors.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.The two methyl groups on the nitrogen atom can fit into nonpolar, hydrophobic pockets within the protein's binding site.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall binding stability and specificity of the entire molecule within the binding pocket.
Electrostatic InteractionsAttractive or repulsive forces between molecules or parts of molecules based on their charge distribution.The polar sulfamoyl and carboxyl groups can form favorable electrostatic interactions with charged or polar residues in the active site.

High-Throughput Virtual Screening (HTVS) is a computational technique used in the early stages of drug discovery to search large libraries of small molecules for compounds that are likely to bind to a drug target. nih.govcsmres.co.uk This method significantly reduces the time and cost associated with experimental screening by prioritizing a smaller, more promising subset of compounds for further testing. nih.gov The process involves docking millions of compounds into the target protein's active site and ranking them based on their predicted binding affinities. nih.gov

In the context of this compound, HTVS can be employed to screen vast chemical libraries, potentially containing millions of compounds, to identify other molecules with a similar dimethylsulfamoyl scaffold that might exhibit desired biological activity. nih.govnih.gov By using the known structure of a target protein, researchers can virtually screen for compounds that fit well within its binding pocket and form key interactions. This approach can lead to the discovery of novel hits that can be optimized into lead compounds. csmres.co.uk The efficiency of HTVS campaigns can be further enhanced by incorporating machine learning models and active learning strategies to guide the search and reduce computational costs. rsc.orgbiorxiv.org

Quantum Chemical Calculations and Spectroscopic Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. These methods are used to predict various molecular properties and to elucidate reaction mechanisms.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. google.com It is one of the most popular and versatile methods available in computational chemistry. uc.edu DFT can be used to calculate a wide range of molecular properties, including optimized geometries, vibrational frequencies, and reaction energies. google.comnih.gov

In the study of this compound, DFT calculations can be instrumental in elucidating potential reaction mechanisms. For example, by calculating the energies of reactants, transition states, and products, researchers can map out the energy profile of a chemical reaction. This allows for the determination of activation barriers and reaction kinetics, providing insights into how the molecule might be synthesized or how it might metabolize in a biological system. mdpi.comutm.my DFT is also used to validate experimental data, such as comparing calculated bond lengths and angles with those determined by X-ray crystallography. utm.my

The electronic properties of a molecule are key to understanding its reactivity. Two important concepts in this area are the Frontier Molecular Orbitals and the Molecular Electrostatic Potential.

The Frontier Molecular Orbitals , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity theory. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive. irjweb.commdpi.com For derivatives of this compound, analyzing the distribution of HOMO and LUMO can reveal which parts of the molecule are most likely to participate in electron transfer during a chemical reaction. researchgate.net

The Molecular Electrostatic Potential (MESP) is a property that maps the charge distribution of a molecule in 3D space, allowing for the visualization of its electron-rich and electron-poor regions. researchgate.netrsc.org The MESP is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrostatic interactions. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net For related sulfonamide compounds, the MESP often shows a negative potential around the oxygen atoms of the sulfonyl group, identifying them as likely sites for interaction with electron-deficient species. researchgate.net

Table 2: Quantum Chemical Descriptors and Their Significance
DescriptorDefinitionSignificance for Reactivity
EHOMO (Energy of HOMO)Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons. Higher energy corresponds to a better electron donor (nucleophile). mdpi.com
ELUMO (Energy of LUMO)Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons. Lower energy corresponds to a better electron acceptor (electrophile). youtube.com
HOMO-LUMO Gap (ΔE)The energy difference between ELUMO and EHOMO.A measure of chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. irjweb.com
MESP Minima (Vmin)Points of most negative electrostatic potential on the molecular surface.Identifies electron-rich sites, such as lone pairs and π-systems, that are susceptible to electrophilic attack. nih.gov
MESP Maxima (Vmax)Points of most positive electrostatic potential on the molecular surface.Identifies electron-poor regions, often around hydrogen atoms bonded to electronegative atoms, susceptible to nucleophilic attack. researchgate.net

Predictive Analysis of Molecular Characteristics

The prediction of molecular properties plays a critical role in modern drug discovery and materials science. nih.govsemanticscholar.org Computational models can forecast a wide range of characteristics, from physicochemical properties to biological activities and toxicities. These predictive models use the molecular structure as input to generate valuable information that can guide the design and selection of new compounds. nih.gov

Conformational Analysis and Stereochemical Considerations

The carboxylic acid group (–COOH) can adopt two primary planar conformations: synperiplanar and antiperiplanar. In the synperiplanar conformation, the acidic proton is oriented in the same direction as the carbonyl oxygen, whereas in the antiperiplanar conformation, it is oriented away from it. The relative stability of these conformers is influenced by factors such as intramolecular hydrogen bonding and the surrounding solvent environment.

The N,N-dimethylsulfamoyl group introduces further conformational flexibility. The rotation around the S-C and S-N bonds will determine the spatial arrangement of the dimethylamino and acetyl groups relative to each other. The presence of the two methyl groups on the nitrogen atom can introduce steric hindrance, which will influence the preferred rotational isomers. A detailed computational study would be necessary to determine the global minimum energy conformation and the energy barriers between different conformers. Such a study would typically involve quantum mechanical calculations to accurately model the electronic structure and steric effects within the molecule.

From a stereochemical perspective, this compound does not possess any chiral centers, and therefore, does not have any stereoisomers.

Computational Toxicity Screening and Drug Score Prediction for Dimethylsulfamoyl Derivatives

In silico toxicology and drug-likeness prediction are essential components of modern drug discovery, allowing for the early identification of potentially problematic compounds. tubitak.gov.tr For derivatives of this compound, various computational models can be employed to predict their toxicological profiles and assess their potential as drug candidates. rsc.org

Toxicity Screening:

Computational toxicity screening for sulfamoyl derivatives would typically involve the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models are built on large datasets of compounds with known toxicities and can predict a range of endpoints, including:

Mutagenicity: The potential to cause genetic mutations.

Carcinogenicity: The potential to cause cancer.

Hepatotoxicity: The potential to cause liver damage.

Cardiotoxicity: The potential to cause heart damage.

Reproductive and Developmental Toxicity: The potential to harm reproductive capabilities or fetal development.

Drug Score Prediction:

The "drug-likeness" of a molecule is a qualitative concept used to evaluate its potential to be an orally active drug. Several rule-based and scoring-function methods are used for this purpose, with Lipinski's Rule of Five being one of the most well-known. frontiersin.org These rules consider physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For this compound, these parameters can be calculated and compared against the criteria for drug-likeness. A typical set of predicted properties for a small molecule like this is presented in the table below. It is important to note that these are general predictions and may not reflect the actual properties of the compound.

PropertyPredicted Value Range for Similar Small MoleculesDrug-Likeness Guideline
Molecular Weight150 - 250 g/mol < 500 g/mol
LogP-1.0 to 2.0< 5
Hydrogen Bond Donors1 - 2< 5
Hydrogen Bond Acceptors4 - 6< 10

In addition to rule-based filters, various scoring functions are available that provide a single "drug score" based on a combination of multiple properties. frontiersin.org These scores can be used to rank and prioritize compounds in a virtual screening campaign. The predicted high gastrointestinal absorption for some sulfonamide derivatives in computational studies suggests that molecules in this class can have favorable pharmacokinetic properties. acs.org

It is crucial to emphasize that in silico predictions are probabilistic and require experimental validation. However, they serve as a valuable and cost-effective tool to guide the initial stages of drug discovery and chemical safety assessment. rsc.org

Advanced Analytical Methodologies

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatographic methods are fundamental for separating Dimethylsulfamoyl-acetic acid from complex mixtures and quantifying its presence. The choice of technique depends on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of organic acids due to its versatility and high resolution. shimadzu.com For a compound like this compound, reversed-phase HPLC is a common approach. shimadzu.comcore.ac.uk This method separates compounds based on their hydrophobicity. Given the polarity of organic acids, the mobile phase typically consists of an aqueous solution, often buffered to an acidic pH to ensure the analyte is in its protonated, less polar form, thereby increasing its retention on a nonpolar stationary phase (like C18). shimadzu.comchromforum.org

Key separation modes for organic acids include anion exchange, ion exclusion, and reversed-phase chromatography. shimadzu.com Detection is frequently accomplished using a UV detector, as the carboxyl group absorbs light in the 200 to 210 nm range. shimadzu.commdpi.com The method can be optimized by adjusting parameters such as mobile phase composition, column temperature, and flow rate to achieve the desired separation efficiency. mdpi.comresearchgate.net

Table 1: Typical HPLC Parameters for Organic Acid Analysis

Parameter Typical Setting Purpose
Column Reversed-Phase C18, 5 µm Stationary phase for separation based on polarity.
Mobile Phase Acetonitrile (B52724) / Water with 0.1% Phosphoric or Formic Acid Eluent to carry the sample through the column; acid suppresses ionization. cipac.org
Elution Type Isocratic or Gradient Isocratic uses a constant mobile phase composition; gradient changes over time for complex samples. core.ac.uk
Flow Rate 0.5 - 1.5 mL/min Controls the speed of separation and analysis time. mdpi.com
Column Temp. 30 - 40 °C Affects viscosity and retention times, optimizing peak shape. mdpi.com
Detector UV-DAD (Diode Array Detector) at 210 nm Measures the absorbance of the carboxyl functional group for quantification. mdpi.com

Ion Chromatography (IC) is a highly effective method for the determination of organic acids and other ionic species. metrohm.com This technique is particularly well-suited for separating and quantifying short-chain carboxylic acids like acetic acid and its derivatives in various matrices. morana-rtd.comthermofisher.com The separation is based on ion-exchange principles, where the analyte ions compete with eluent ions for active sites on a stationary resin. jst.go.jp

For anions like the carboxylate form of this compound, an anion-exchange column is used. morana-rtd.com Suppressed conductivity detection is the most common detection method, offering high sensitivity by chemically reducing the background conductivity of the eluent while enhancing the conductivity of the analyte ions. thermofisher.comchromatographytoday.com This allows for the detection of analytes at very low concentrations. morana-rtd.com The coupling of IC with mass spectrometry (IC-MS) can further enhance selectivity and sensitivity, providing confirmation of the analyte's identity and enabling quantification even in complex sample matrices. chromatographytoday.commetrohm.com

Table 2: Example Ion Chromatography (IC) Conditions for Acetate Analysis

Parameter Condition Rationale
Separation Column Anion-exchange resin (e.g., AS11-HC) Facilitates separation of anions based on their affinity for the stationary phase. morana-rtd.com
Eluent 4 mM NaOH A common eluent for anion analysis that can be effectively suppressed. morana-rtd.com
Flow Rate 1.5 mL/min Optimized for efficient separation and reasonable analysis time. morana-rtd.com
Detection Suppressed Conductivity Provides high sensitivity for ionic species by reducing background noise. thermofisher.com
Detection Limit As low as 0.24 ng for acetate Demonstrates the high sensitivity of the IC method. morana-rtd.com

Capillary Electrophoresis (CE) is a powerful separation technique that is well-suited for the analysis of charged molecules like this compound and other sulfamoyl derivatives. nih.gov The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. d-aminoacids.com This technique offers high efficiency, short analysis times, and requires only very small sample volumes. d-aminoacids.com

In the Capillary Zone Electrophoresis (CZE) mode, ions are separated based on their electrophoretic mobility. For a compound containing both a sulfonic acid derivative and a carboxylic acid, the charge can be manipulated by adjusting the pH of the background electrolyte (BGE), which is a primary way to influence selectivity in CZE. ubaya.ac.id Indirect UV detection is often employed for small organic acids that may lack a strong chromophore, where a UV-absorbing ion is added to the BGE to enable detection of the analyte. scholarsresearchlibrary.com

Table 3: General Parameters for Capillary Electrophoresis Analysis

Parameter Description Relevance to Analysis
Capillary Fused-silica (e.g., 40 cm length) Provides the channel for electrophoretic separation. scholarsresearchlibrary.com
Background Electrolyte (BGE) Buffer solution (e.g., Potassium hydrogen phthalate) Carries the current and controls the pH, affecting analyte charge and migration. scholarsresearchlibrary.com
Applied Voltage Typically 15-30 kV The driving force for the separation of ions. scholarsresearchlibrary.com
Detection Indirect UV (e.g., 210 nm) or Mass Spectrometry (MS) Indirect UV is suitable for weakly absorbing analytes; MS provides structural information. scholarsresearchlibrary.commdpi.com
Injection Hydrodynamic or Electrokinetic Method for introducing the sample into the capillary.

Spectroscopic and Diffraction-Based Characterization Techniques

Spectroscopic techniques are indispensable for determining the molecular structure of this compound and identifying its constituent functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. primescholars.comslideshare.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk For this compound, ¹H NMR and ¹³C NMR are the primary experiments performed.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).

¹³C NMR: The carbon NMR spectrum reveals the number of different types of carbon atoms and their electronic environments.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the complete bonding framework of the molecule. core.ac.ukresearchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid H ¹H ~10-13 Singlet (broad) 1H
Methylene (CH₂) ¹H ~4.0 - 4.5 Singlet 2H
N-Methyl (CH₃)₂ ¹H ~2.8 - 3.2 Singlet 6H
Carboxylic Acid C=O ¹³C ~170 - 180 - -
Methylene CH₂ ¹³C ~50 - 60 - -
N-Methyl (CH₃)₂ ¹³C ~35 - 45 - -

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups. chemicalbook.comsigmaaldrich.comcarlroth.com Experimental values may vary based on solvent and other conditions.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govresearchgate.net When a molecule is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. nih.gov The resulting spectrum is a unique "fingerprint" of the molecule, with absorption bands corresponding to specific functional groups. niscpr.res.in

For this compound, FTIR can be used to confirm the presence of the key functional groups: the carboxylic acid (O-H and C=O bonds), the sulfonamide (S=O and C-N bonds), and the alkyl groups (C-H bonds). instanano.comresearchgate.net The position and intensity of these absorption bands provide definitive evidence for the compound's structure. princeton.edu

Table 5: Characteristic FTIR Absorption Bands for this compound

Functional Group Bond Vibration Type Characteristic Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretching (broad) 2500 - 3300
Carboxylic Acid C=O Stretching 1700 - 1725
Sulfonamide S=O Asymmetric Stretching 1335 - 1370
Sulfonamide S=O Symmetric Stretching 1140 - 1180
Alkyl Groups C-H Stretching 2850 - 3000
Methylene Group C-H Bending (Scissoring) ~1465

Source: Characteristic infrared absorption frequencies for organic functional groups. instanano.comnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise mass determination of molecules. mdpi.comchromatographyonline.com This capability allows for the elucidation of the elemental composition of a compound, providing a high degree of confidence in its identification. When coupled with liquid chromatography (LC-HRMS), it enables the separation, detection, and identification of compounds in complex mixtures with high sensitivity and selectivity.

For this compound, HRMS would be instrumental in confirming its molecular formula (C4H9NO4S). By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the elemental composition can be unambiguously determined, distinguishing it from other compounds with the same nominal mass. usda.gov

Illustrative HRMS Data for this compound

The following table provides a theoretical representation of the expected high-resolution mass spectrometry data for this compound.

Ion SpeciesTheoretical m/zObserved m/z (Hypothetical)Mass Error (ppm)Elemental Composition
[M+H]+168.0325168.0323-1.2C4H10NO4S
[M-H]-166.0179166.01811.2C4H8NO4S
[M+Na]+190.0145190.0144-0.5C4H9NNaO4S

This data is illustrative and not based on experimental results.

X-ray Crystallography for Unequivocal Structural Determination

While no published crystal structure for this compound was found, this technique would provide unequivocal proof of its chemical structure if suitable crystals could be obtained. The process would involve dissolving the purified compound in an appropriate solvent and inducing crystallization through methods such as slow evaporation or vapor diffusion. Analysis of the resulting crystal would confirm the connectivity of the dimethylsulfamoyl and acetic acid moieties.

Method Development and Validation in Complex Sample Matrices

The quantitative analysis of this compound in complex matrices, such as biological fluids or environmental samples, requires robust method development and validation. This involves optimizing sample preparation to isolate the analyte from interfering components and ensuring the analytical method is accurate, precise, and sensitive.

Advanced Sample Preparation and Extraction Techniques

The choice of sample preparation technique is critical for removing matrix components that can interfere with the analysis and for concentrating the analyte to detectable levels. For a polar and acidic compound like this compound, several advanced techniques could be employed, drawing on methodologies used for other sulfonamides and organic acids. mdpi.comresearchgate.net

Solid-Phase Extraction (SPE): This is a widely used technique for the selective extraction and clean-up of analytes from a liquid sample. For this compound, a mixed-mode or anion-exchange sorbent could be effective. The sample would be loaded onto the SPE cartridge, interfering substances washed away, and the analyte eluted with a suitable solvent.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. The pH of the aqueous sample containing this compound could be adjusted to suppress its ionization, allowing for its extraction into an organic solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that involves an initial extraction with an organic solvent, followed by a dispersive solid-phase extraction (d-SPE) step for clean-up. While often used for pesticide analysis, modified QuEChERS methods have been successfully applied to the extraction of a wide range of analytes, including sulfonamides, from various food matrices. nih.gov

Hypothetical SPE Protocol for this compound from a Plasma Sample

StepProcedure
1. Pre-treatment Dilute 1 mL of plasma with 1 mL of 2% phosphoric acid.
2. Conditioning Condition a mixed-mode anion exchange SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.
3. Loading Load the pre-treated sample onto the SPE cartridge.
4. Washing Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
5. Elution Elute this compound with 3 mL of 5% formic acid in methanol.
6. Evaporation and Reconstitution Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase for LC-MS analysis.

This protocol is a theoretical example based on common practices for similar analytes.

Mitigation of Analytical Interferences in Detection

Analytical interferences, particularly matrix effects in LC-MS, can significantly impact the accuracy of quantification. researchgate.netchromatographyonline.com Matrix effects are the suppression or enhancement of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix. oup.com

Several strategies can be employed to mitigate these interferences:

Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is a primary strategy. This can involve adjusting the mobile phase composition, gradient, and column chemistry.

Use of Internal Standards: The use of a stable isotope-labeled (SIL) internal standard of this compound is the most effective way to compensate for matrix effects. oup.com The SIL internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction of the signal.

Matrix-Matched Calibration: In the absence of a SIL internal standard, creating calibration standards in a blank matrix extract that is representative of the samples can help to compensate for matrix effects.

Sample Dilution: A simple approach to reduce the concentration of interfering matrix components is to dilute the sample extract. However, this may compromise the sensitivity of the assay if the analyte concentration is low. nih.gov

Environmental Fate and Impact Research

Ecotoxicological Assessments of Dimethylsulfamoyl-Containing Compounds

Ecotoxicology evaluates the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. For compounds containing the dimethylsulfamoyl group, such as certain biocides and herbicides, these assessments are crucial for determining their environmental safety profile.

Ecotoxicological studies on various organisms are essential to understand the potential impact of these chemicals. For instance, research on the sulfonylurea-based herbicide containing methyl 3-[[(4-methoxy-6-methyl-1,3,5- triazin-2-yl)carbamoyl]-sulfamoyl]-2-thiophenecarboxylate demonstrated inhibitory effects on the growth of symbiotic algae and free-living Chlorella at high concentrations (100-300 mg l-1). The same concentration range was lethal to both photosynthetic and non-photosynthetic paramecia. Such studies highlight the importance of assessing the impact on a range of non-target organisms.

Table 1: Ecotoxicological Data for Selected Herbicides

Herbicide ClassTest OrganismEndpointValueReference
SulfonylureaPhotosynthetic Protozoa and AlgaeGrowth Inhibition100-300 mg/L
Glyphosate-basedZebrafish (Danio rerio)Acute ToxicityVaries by formulation
Triazolopyrimidine SulfonamideFreshwater Microalga (Chlorella vulgaris)Growth Inhibition2-6 mg/L

This table presents a summary of ecotoxicological data for different classes of herbicides to provide a comparative context.

The environmental fate of a herbicide determines its persistence, mobility, and potential for off-target effects. Factors influencing this include soil type, climate, and the chemical properties of the compound itself. For sulfonylurea herbicides, which are widely used for weed control in various crops, their environmental behavior has been extensively studied.

These herbicides are known for their high efficacy at low application rates. However, some can persist in the soil, potentially affecting subsequent sensitive crops. The degradation of sulfonylureas in soil is influenced by factors such as soil pH. Research has shown that repeated applications of sulfonylurea herbicides can lead to accelerated microbial degradation of some compounds in this class, which can reduce their efficacy over time.

Degradation Pathways and Identification of Environmental Metabolites

The breakdown of chemical compounds in the environment is a critical process that influences their persistence and the formation of potentially harmful metabolites. Degradation can occur through abiotic processes, such as chemical or photochemical reactions, or biotic processes mediated by microorganisms.

For many modern pesticides, microbial degradation is the primary pathway of dissipation from the soil. In the case of sulfonylurea herbicides, degradation can proceed through various mechanisms. One identified pathway for iodosulfuron-methyl-sodium (B134614) involves the reductive elimination of iodine from the phenyl ring, leading to the formation of metsulfuron-methyl (B1676535) as a major degradation product. Another degradation route is the hydrolysis of the phenyl-based carboxylate ester.

The identification of metabolites is crucial, as some degradation products can be more toxic or mobile than the parent compound. For example, monitoring studies of sulfonylurea herbicides in agricultural soils have identified metabolites such as methyl-2-aminosulfonyl benzoate (B1203000) and 1,2-benzoisothiazol-3(2H)-one 1,1-dioxide (saccharin). Understanding these degradation pathways and the resulting metabolites is essential for a complete environmental risk assessment.

Strategies for Environmental Risk Mitigation and Sustainable Application

Given the potential environmental impacts of agrochemicals, developing strategies to mitigate these risks and promote sustainable use is imperative. These strategies encompass a range of approaches from the development of more environmentally benign products to the implementation of best management practices in their application.

One key strategy is the use of herbicide safeners, which are compounds applied with a herbicide to protect the crop from injury without compromising weed control efficacy. Safeners can work by accelerating the breakdown of the herbicide into inactive metabolites within the crop plant.

Integrated Weed Management (IWM) is a holistic approach that combines various weed control methods, including mechanical, biological, and chemical options, to reduce reliance on any single method. This approach helps to minimize the environmental impact of herbicides and delay the development of herbicide-resistant weeds.

Finally, rotating herbicides with different modes of action is a critical strategy to prevent the evolution of herbicide resistance in weed populations. By adopting these multifaceted strategies, the environmental risks associated with the use of compounds like Dimethylsulfamoyl-acetic acid and other agrochemicals can be significantly reduced, paving the way for more sustainable agricultural practices.

Q & A

Q. What are the recommended methods for synthesizing dimethylsulfamoyl-acetic acid derivatives, and how can reaction conditions be optimized?

Synthesis typically involves sulfonylation reactions using sulfonyl chlorides or coupling reagents to form sulfonamide linkages. For example, reacting amines with methylsulfamoyl groups under controlled pH (6–8) and temperature (20–40°C) can yield stable intermediates. Optimization requires monitoring reaction kinetics via thin-layer chromatography (TLC) or HPLC, adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride), and using catalysts like triethylamine to enhance yields .

Q. How should researchers characterize the purity and identity of this compound in the absence of vendor-provided analytical data?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^13C spectra against computational predictions (e.g., PubChem data for analogous structures) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 243.283 g/mol for C10_{10}H13_{13}NO4_4S derivatives) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection (λ = 210–254 nm) to assess purity ≥95% .

Q. What experimental precautions are critical when handling this compound in biological assays?

  • Use chemical-resistant gloves (nitrile or neoprene) and safety goggles to prevent skin/eye contact .
  • Work under fume hoods to avoid inhalation of fine powders.
  • Store at room temperature in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data involving this compound?

Discrepancies may arise from differences in assay conditions (pH, temperature) or enzyme isoforms. Mitigation strategies:

  • Perform dose-response curves (IC50_{50} values) under standardized buffer systems (e.g., PBS at pH 7.4).
  • Validate results using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .
  • Cross-reference structural analogs (e.g., sulfone derivatives) to identify critical functional groups .

Q. What advanced techniques are suitable for studying the crystal structure and non-covalent interactions of this compound?

  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., sulfonamide NH···O interactions) and π-stacking using synchrotron radiation .
  • Density Functional Theory (DFT) : Simulate electrostatic potential maps to predict binding affinities .

Q. How can computational modeling improve the design of this compound-based enzyme inhibitors?

  • Use molecular docking (e.g., AutoDock Vina) to screen against target enzyme active sites (PDB IDs).
  • Apply quantitative structure-activity relationship (QSAR) models based on substituent effects (e.g., electron-withdrawing groups on the sulfamoyl moiety) .

Q. What methodologies address low solubility of this compound in aqueous buffers?

  • Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes .
  • pH Adjustment : Ionize the carboxylic acid group at pH > 6.0 to enhance solubility .

Q. How do reaction mechanisms differ between this compound and its sulfone derivatives?

Sulfone derivatives (e.g., R-SO2_2- groups) exhibit stronger electron-withdrawing effects, accelerating nucleophilic substitution reactions. Monitor intermediates via 19^{19}F NMR (if fluorinated analogs are used) or infrared spectroscopy (IR) to track sulfonyl group transformations .

Q. What are the best practices for assessing environmental toxicity of this compound?

  • Follow OECD guidelines for terrestrial toxicity assays (e.g., earthworm survival tests).
  • Use LC-MS/MS to quantify biodegradation products in soil/water matrices .

Q. How can researchers develop validated analytical methods for this compound in complex matrices (e.g., biological fluids)?

  • Solid-Phase Extraction (SPE) : Use C18 cartridges for sample cleanup.
  • Tandem Mass Spectrometry (MS/MS) : Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 243 → 154) for specificity .

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